2-Aminocyclopentanecarboxylic acid

Vue d'ensemble

Description

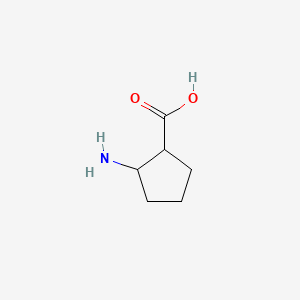

2-Aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid characterized by a cyclopentane ring substituted with an amino group and a carboxylic acid group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminocyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The scalable synthesis of all stereoisomers of this compound has been reported, utilizing NMR-based analysis methods for enantiomeric purity .

Industrial Production Methods: Industrial production of this compound typically involves the use of robust synthetic routes that ensure high yield and purity. The use of protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl), is common to facilitate solid-phase peptide synthesis .

Analyse Des Réactions Chimiques

Oxidation

The amino group of 2-aminocyclopentanecarboxylic acid can be oxidized to form corresponding oximes or nitriles.

Reduction

The carboxylic acid group can be reduced to form alcohols.

Substitution

The amino group can participate in substitution reactions to form amides or other derivatives.

Hydrogenation

Hydrogenation is a crucial reaction in modifying this compound.

-

Hydrogen gas can be used as a reactant . Alternative hydrogen sources include hydrazine, dihydronaphthalene, dihydroanthracene, cyclohexene, isopropanol, or formic acid .

-

The hydrogenation reaction can be performed with the compound in a solvent like methanol, ethanol, ethyl acetate, acetic acid, dimethylformamide, or water .

-

Acids like hydrochloric or acetic acid can be added to form the amine salt .

-

The hydrogen pressure typically ranges from 1 to 100 atm, but preferably from 1 to 10 atm .

-

The reaction temperature usually varies between 0°C and 150°C, with a preference between 0°C and 100°C, and more preferably between 20°C and 50°C .

-

One set of conditions involves hydrogenation using platinum(IV) oxide (PtO2) powder in ethanol at room temperature and 1 atm of hydrogen gas .

-

Protecting groups are preferably used to protect the respective groups before hydrogenation .

Peptide Bond Formation

This compound can react with other amino acids to form peptide bonds. This reaction is essential for incorporating it into peptides and proteins.

Reactions with Hydrochloric Acid

The reaction of 1-cyclopentylamine with a chiral carboxylic acid, followed by treatment with hydrochloric acid, yields the hydrochloride salt of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride.

Ring Formation

Ring formation is effected in the presence of a base to yield intermediate compounds .

Bromination

Bromination of a compound yields intermediate products .

Favorskii Rearrangement

The Favorskii rearrangement forms a compound having a cyclopentene skeleton, and the deprotection of the amino group yields an intermediate .

Applications De Recherche Scientifique

Peptide Synthesis and Foldamer Chemistry

1.1 Conformationally Constrained Peptides

ACPC is widely utilized in the synthesis of conformationally constrained peptides known as foldamers. These peptides exhibit predefined three-dimensional structures that are crucial for their biological functions. The incorporation of ACPC into peptide sequences allows for the formation of stable helical structures, which are essential for mimicking natural proteins and enhancing biological activity.

- Stereoisomer Synthesis : Recent studies have reported scalable methods for synthesizing all stereoisomers of ACPC derivatives. These derivatives are key building blocks in the design of peptide foldamers with specific biological activities .

- Helical Structure Formation : The introduction of ACPC into peptide chains has been shown to facilitate the formation of 12-helical structures, which are stabilized by hydrogen bonding between backbone amides. This structural stability is beneficial for designing peptides that can interact effectively with biological targets .

2.1 Antimicrobial Properties

Research has indicated that peptides composed of ACPC exhibit antimicrobial activity similar to that of natural host-defense peptides. For instance, a study demonstrated that a 12-helical peptide incorporating ACPC showed significant antimicrobial effects, suggesting its potential application in developing new antimicrobial agents .

2.2 Enzyme Mimetic Development

ACPC residues have been evaluated for their conformational stability and potential use in enzyme mimetics. These mimetics can serve as models for understanding enzyme mechanisms and developing new therapeutic agents that mimic enzyme activity .

Pharmaceutical Applications

3.1 Drug Design

The unique properties of ACPC make it an attractive candidate for drug design. Its ability to form stable helical structures can be exploited to create drugs with enhanced specificity and reduced side effects.

- Case Study : A recent study highlighted the potential of ACPC-containing peptides in targeting specific receptors, thereby improving the efficacy of therapeutic agents while minimizing off-target effects .

Biophysical Studies

4.1 NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the conformational properties of ACPC-containing peptides. The distinct chemical environment provided by the cyclopentane ring allows for detailed studies on peptide folding and dynamics, which are critical for understanding their biological functions .

Summary Table: Applications of 2-Aminocyclopentanecarboxylic Acid

Mécanisme D'action

The mechanism of action of 2-aminocyclopentanecarboxylic acid involves its incorporation into peptides, where it influences the peptide’s structure and stability. The compound’s conformational rigidity allows it to stabilize specific secondary structures, such as helices, which can enhance the biological activity of the peptides . The molecular targets and pathways involved include interactions with enzymes and receptors that recognize the unique structural features of the peptides containing this compound .

Comparaison Avec Des Composés Similaires

- 2-Aminocyclobutanecarboxylic acid

- 2-Aminocyclohexanecarboxylic acid

- Cycloleucine

Comparison: 2-Aminocyclopentanecarboxylic acid is unique due to its five-membered ring structure, which provides a balance between conformational rigidity and flexibility. This makes it particularly useful in stabilizing specific peptide conformations compared to its four-membered (cyclobutane) and six-membered (cyclohexane) counterparts . Cycloleucine, on the other hand, is a non-metabolizable amino acid that serves as an inhibitor of nucleic acid methylation .

Activité Biologique

2-Aminocyclopentanecarboxylic acid (ACPC) is a β-amino acid that has garnered attention for its potential biological activities and applications in peptide chemistry. Its unique structural properties allow it to serve as a valuable building block in the synthesis of peptides and foldamers, which are important in various biochemical processes.

- Molecular Formula : C6H11NO2

- Molecular Weight : 115.16 g/mol

- CAS Number : 1944-87-4

The compound exists in multiple stereoisomers, primarily the trans and cis forms, which exhibit differing biological activities and conformational stabilities.

Peptide Synthesis and Stability

Recent studies have demonstrated that the incorporation of ACPC into peptide structures can significantly influence their stability and conformation. For instance, research has shown that substituting residues in coiled-coil model peptides with trans- or cis-ACPC can alter their stability:

- Trans-ACPC : Known to promote and stabilize helical structures, enhancing the overall stability of peptides.

- Cis-ACPC : Found to decrease peptide stability compared to trans-ACPC, leading to a mixture of monomers and trimers rather than stable oligomers .

Case Studies

-

Coiled-Coil Peptides : A study evaluated the effects of ACPC isomers on coiled-coil peptide formation. The incorporation of trans-ACPC resulted in stable trimeric forms, while cis-ACPC led to irregular distributions indicative of instability, as shown in sedimentation coefficient distributions (Table 1) .

Peptide Variant Sedimentation Coefficient Distribution Stability Model Peptide Regular High Trans-ACPC Regular High Cis-ACPC Irregular Low - Synthesis of Stereoisomers : A comprehensive synthesis approach for both stereoisomers of ACPC has been developed, allowing for the production of enantiomerically pure compounds. This is crucial for studying their specific biological activities and interactions .

Pharmacological Potential

ACPC has been investigated for its potential pharmacological applications due to its ability to modulate biological pathways. It has been noted for:

- Influencing Protein Interactions : ACPC can affect the binding affinities of peptides with target proteins, potentially altering signaling pathways.

- Modifying Cellular Responses : Its incorporation into peptide sequences may enhance or inhibit cellular responses depending on the stereochemistry employed.

Toxicity and Safety

Toxicity studies indicate that ACPC exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in drug design . However, detailed toxicological assessments are necessary for clinical applications.

Propriétés

IUPAC Name |

2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-46-8 | |

| Record name | Cispentacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.